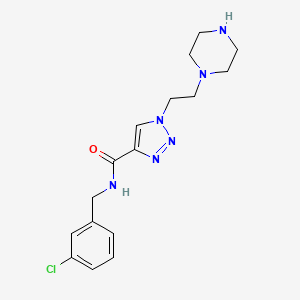![molecular formula C10H10BrN5O3 B5560513 4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)
4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound is part of the pyrazole family, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities. The specific compound mentioned features a bromo group, two methyl groups, a nitro group, and a carbonyl group attached to its pyrazole core, suggesting a complex synthesis and potentially interesting chemical and physical properties.
Synthesis Analysis
The synthesis of related pyrazole compounds involves multistep reactions, starting from simple precursors to complex molecules through processes like cyclization, bromination, nitration, and carbonylation. For instance, compounds with similar structures have been synthesized under mild conditions with high yields, characterized by spectroscopic methods such as NMR, IR, and mass spectrometry (Zhang et al., 2006).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often elucidated using X-ray diffraction, revealing hydrogen-bonded chains, sheets, and dimers in the crystal lattice. These structural features are crucial for understanding the compound's reactivity and interactions (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole compounds participate in a variety of chemical reactions, including hydrogen bonding, cycloaddition, and electrophilic substitution, influenced by the nature and position of substituents. These reactions are pivotal for further functionalization and application in synthesis (Quiroga et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
The compound and its derivatives are used in synthetic chemistry as building blocks for the development of various heterocyclic compounds. For example, the synthesis of 3-amino-4-nitropyrazoles from bromo-nitropyrazoles in the presence of a copper catalyst showcases its role in facilitating amination reactions, which are crucial for producing compounds with potential pharmacological activities (Perevalov et al., 1983). Moreover, Rh(I) complexes bearing ligands anchored on glassy carbon electrodes have been developed for recyclable hydroamination catalysts, indicating its utility in sustainable chemistry practices (Tregubov et al., 2013).
Antimicrobial, Anti-inflammatory, and Antiproliferative Activities
Research on heterocycles derived from this compound has shown significant antimicrobial, anti-inflammatory, and antiproliferative activities. These studies are crucial for the development of new therapeutic agents for various diseases. For instance, the synthesis and evaluation of heterocycles derived from nitro/fluoro/chloro/bromoindole carbohydrazides demonstrated moderate to good antiproliferative activity, suggesting their potential in cancer treatment (Narayana et al., 2009).
Material Science and Surface Chemistry
The compound has applications in material science, particularly in the development of functionalized surfaces. The immobilization of ligands onto glassy carbon electrode surfaces for catalytic applications reflects its importance in creating advanced materials with specific chemical functionalities (Tregubov et al., 2013).
Photophysical and Quantum Chemical Analysis
Studies have also focused on the photophysical properties of derivatives of this compound, providing insights into the behavior of these molecules in different media. For example, the spectral response of bio-active pyrazoline derivatives encapsulated in β-cyclodextrin nanocavity has been analyzed, highlighting the compound's relevance in understanding molecular interactions and designing novel optical materials (Mati et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)-(1-methyl-4-nitropyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN5O3/c1-5-8(11)6(2)15(12-5)10(17)9-7(16(18)19)4-14(3)13-9/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIVWFDITVNVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=NN(C=C2[N+](=O)[O-])C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)
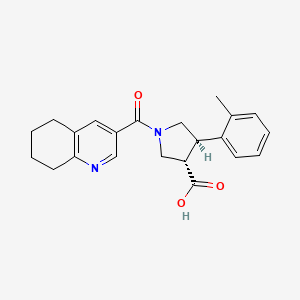
![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)
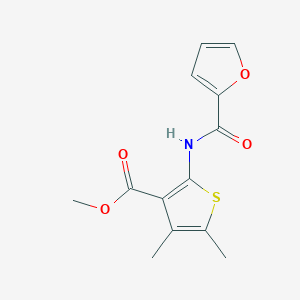
![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
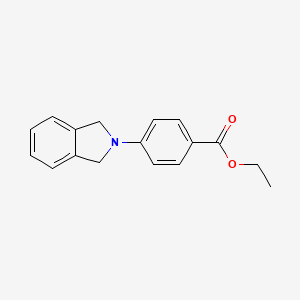
![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)

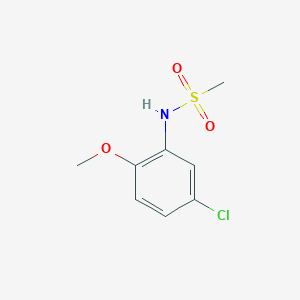
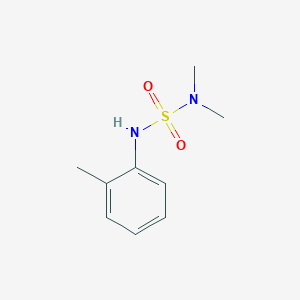
![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)
